A Technical Guide to Methyl N-(4-bromo-3-fluorophenyl)carbamate
A Technical Guide to Methyl N-(4-bromo-3-fluorophenyl)carbamate
Abstract
This document provides a comprehensive technical overview of methyl N-(4-bromo-3-fluorophenyl)carbamate, a key chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The guide details the compound's critical identifiers, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores the compound's reactivity and established applications within medicinal chemistry, emphasizing its role as a versatile building block. This paper is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and methodologies.
Compound Identification and Physicochemical Properties
Methyl N-(4-bromo-3-fluorophenyl)carbamate is a substituted aromatic carbamate. The unique arrangement of its functional groups—a carbamate, a bromine atom, and a fluorine atom—makes it a valuable synthon for introducing a 4-bromo-3-fluorophenyl moiety into larger, more complex molecules. This substitution pattern is particularly relevant in the design of kinase inhibitors and other targeted therapeutics.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl (4-bromo-3-fluorophenyl)carbamate | N/A |
| CAS Number | 510729-01-8 | [1] |
| Molecular Formula | C₈H₇BrFNO₂ | N/A |
| Molecular Weight | 248.05 g/mol | N/A |
| Appearance | Typically an off-white to light brown crystalline solid | [2] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol |[2] |
Synthesis and Purification Protocol
The most direct and widely employed synthesis route for methyl N-(4-bromo-3-fluorophenyl)carbamate involves the N-acylation of 4-bromo-3-fluoroaniline with methyl chloroformate. This method is favored due to the high reactivity of the acyl chloride, the commercial availability of starting materials, and typically high yields with straightforward purification.
Causality Behind Experimental Choices
-
Base Selection (e.g., Pyridine or Triethylamine): A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive. Pyridine is often chosen for its ability to also act as a nucleophilic catalyst.
-
Solvent Selection (e.g., Dichloromethane - DCM): An inert, aprotic solvent like DCM is used to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during the workup phase.
-
Temperature Control (0 °C to Room Temperature): The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive aniline and methyl chloroformate. Allowing the reaction to proceed to room temperature ensures completion.
Step-by-Step Synthesis Methodology
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-3-fluoroaniline (1.0 eq).
-
Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the aniline, followed by the addition of pyridine (1.2 eq). The solution is cooled to 0 °C in an ice bath.
-
Acylation: Methyl chloroformate (1.1 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of 1 M HCl (aq). The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of methyl N-(4-bromo-3-fluorophenyl)carbamate.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a self-validating system for the protocol's success.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃) around 3.8 ppm (singlet, 3H), the carbamate proton (N-H) as a broad singlet around 6.7-7.0 ppm, and complex multiplets in the aromatic region (7.1-7.8 ppm, 3H) showing coupling patterns consistent with the 1,2,4-substitution. |
| ¹³C NMR | A peak for the carbonyl carbon (C=O) around 153-154 ppm, the methoxy carbon (-OCH₃) near 52-53 ppm, and aromatic carbons showing C-F and C-Br coupling. The carbon bearing the bromine will appear around 115 ppm, while the carbon bearing the fluorine will show a large one-bond C-F coupling constant.[3] |
| FT-IR | Characteristic absorptions for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1730 cm⁻¹), and C-F/C-Br stretching in the fingerprint region. |
| Mass Spec (ESI) | The mass spectrum will show molecular ion peaks [M+H]⁺ corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity at approximately m/z 248 and 250. |
Reactivity and Applications in Medicinal Chemistry
The utility of methyl N-(4-bromo-3-fluorophenyl)carbamate lies in its capacity as a versatile intermediate. The carbamate group can act as a protecting group for the aniline or as a key hydrogen bond donor in drug-receptor interactions.[4][5] The aryl bromide is particularly significant as it serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[6]
This compound is a precursor for synthesizing a range of biologically active molecules.[2][7] The 4-bromo-3-fluorophenyl motif is found in several developmental drugs, particularly those targeting protein kinases.
Application Workflow Example: Suzuki Coupling
The aryl bromide of methyl N-(4-bromo-3-fluorophenyl)carbamate can be readily coupled with an aryl boronic acid to generate more complex biaryl structures, a common core in many pharmaceutical agents.[6]
Caption: Role as a substrate in a Suzuki cross-coupling reaction.
Safety and Handling
-
Hazard Classification: While specific data for this compound is limited, related anilines and carbamates should be handled as irritants.[8] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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